Dodecyl 2-(hydroxymethyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2-(hydroxymethyl)prop-2-enoate is an organic compound with the molecular formula C16H30O3. It is an ester derived from acrylic acid and dodecanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl 2-(hydroxymethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the appropriate temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2-(hydroxymethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Dodecyl 2-(carboxymethyl)prop-2-enoate.
Reduction: Dodecyl 2-(hydroxymethyl)propan-2-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl 2-(hydroxymethyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of dodecyl 2-(hydroxymethyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis or other transformations, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl acrylate: Similar in structure but lacks the hydroxymethyl group.
Dodecyl methacrylate: Contains a methyl group on the alpha carbon, making it more sterically hindered.
Dodecyl 2-(hydroxymethyl)but-2-enoate: Similar structure with an additional carbon in the backbone.
Uniqueness
Dodecyl 2-(hydroxymethyl)prop-2-enoate is unique due to the presence of the hydroxymethyl group, which imparts additional reactivity and functionality compared to other similar compounds. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
301837-08-1 |
---|---|
Molekularformel |
C16H30O3 |
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
dodecyl 2-(hydroxymethyl)prop-2-enoate |
InChI |
InChI=1S/C16H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-19-16(18)15(2)14-17/h17H,2-14H2,1H3 |
InChI-Schlüssel |
SWDRTSAUNXKNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.